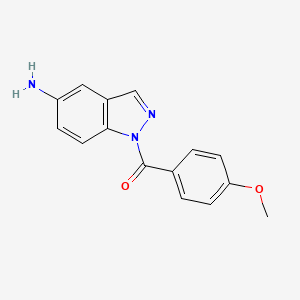
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of both amino and methoxy groups in this compound enhances its potential for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of 5-amino-1H-indazole with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with similar structural features.
(1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with structural similarities.
Uniqueness
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
23856-24-8 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(5-aminoindazol-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)18-14-7-4-12(16)8-11(14)9-17-18/h2-9H,16H2,1H3 |
InChI-Schlüssel |
JCVZUVXLOGODKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Key on ui other cas no. |
23856-24-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















